molecular formula C11H17NO5 B13310213 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid CAS No. 1781879-43-3

1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid

Cat. No.: B13310213
CAS No.: 1781879-43-3
M. Wt: 243.26 g/mol
InChI Key: PPEDTPKWSLTRQU-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid is a Boc-protected piperidine derivative featuring a ketone group at position 5 and a carboxylic acid moiety at position 3. This article compares this compound with seven structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Properties

CAS No.

1781879-43-3

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-7(9(14)15)4-8(13)6-12/h7H,4-6H2,1-3H3,(H,14,15)

InChI Key

PPEDTPKWSLTRQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=O)C1)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Piperidine-3-Carboxylic Acid Derivatives

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:

  • Procedure : Piperidine-3-carboxylic acid is treated with Boc₂O in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine in dichloromethane (DCM) at 0°C to room temperature.
  • Yield : ~80–90% for analogous Boc-protected piperidine carboxylic acids.

Oxidation to Introduce the 5-Oxo Group

The 5-oxo functionality is introduced via oxidation of a secondary alcohol intermediate or through β-keto ester formation:

  • Meldrum’s Acid Method :
    • Piperidine-4-carboxylic acid derivatives react with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and EDC·HCl to form β-keto esters.
    • Key Step : Methanolysis of the Meldrum’s acid adduct yields methyl 3-(N-Boc-piperidinyl)-β-keto esters.
    • Conditions : Reflux in methanol with catalytic DMAP.
  • Modified Masamune Procedure :
    • Ethyl esters are converted to methyl 3-oxopropanoate groups via transesterification.
    • Example : Ethyl ester 20 → methyl ester 21 (82% yield).

Hydrolysis to Carboxylic Acid

Ester intermediates are hydrolyzed to carboxylic acids under basic conditions:

  • Procedure : Treatment with LiOH in THF/H₂O (1:1) at room temperature.
  • Yield : Up to 91% for analogous piperidine-3-carboxylic acids.
  • Characterization :
    • ¹H NMR (CDCl₃): δ 4.46 (s, 2H), 7.20–7.73 (m, 5H).
    • ¹³C NMR : δ 171.0 (C=O), 172.8 (C=O).

Alternative Route via Cyclization-Addition Cascades

Rhodium(II)-catalyzed cyclization-cycloaddition cascades enable efficient ring formation:

  • Example : Deprotonation of piperidone 11 with n-butyllithium, followed by reaction with 2-iodoethyl benzyl ether, yields lactam 20 (70%).
  • Key Intermediate : β-Keto ester 21 serves as a precursor for further functionalization.

Analytical Data and Characterization

Property Value/Description Source
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
SMILES CC(OC(N1CCC(C(O)=O)CC1)=O)(C)C
Log P (XLOGP3) 1.13
Solubility (ESOL) 4.48 mg/mL (0.0195 mol/L)

Key Reaction Conditions and Yields

Step Reagents/Conditions Yield Source
Boc Protection Boc₂O, DMAP, DCM, 0°C → rt 80–90%
β-Keto Ester Formation Meldrum’s acid, EDC·HCl, DMAP, reflux 82%
Ester Hydrolysis LiOH, THF/H₂O (1:1), rt 91%

Applications and Derivatives

  • The compound serves as a precursor for heterocyclic amino acid-like derivatives (e.g., pyrazole-4-carboxylates).
  • Anilide derivatives exhibit potential in agrochemical research.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Deprotection: The primary product is the free amine after removal of the tert-butoxycarbonyl group.

    Substitution: The products vary based on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations, preventing unwanted reactions. The protection is typically removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The primary distinction among analogs lies in the substituents at position 5 of the piperidine ring, which significantly influence molecular weight, polarity, and reactivity. Below is a comparative analysis based on available

Compound Name (CAS) Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Characteristics Reference
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (652971-20-5) Phenyl group at position 4 C₁₇H₂₃NO₄ 305.37 Increased hydrophobicity due to aromatic ring
1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid (1779810-65-9) Dimethylamino group C₁₃H₂₄N₂O₄ 272.34 Enhanced basicity; potential for H-bonding
6-[(tert-butoxy)carbonyl]-5,6,7,8-difluoropiperidine-3-carboxylic acid (1255666-86-4) Difluoro substitution Not provided Not provided Improved metabolic stability; electronegative effects
1-[(tert-butoxy)carbonyl]-3-(methoxymethyl)piperidine-3-carboxylic acid (EN300-624044) Methoxymethyl group C₂₁H₂₃NO₅ 369.42 Increased steric bulk; altered lipophilicity
1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid (2059988-16-6) Ethyl(propyl)amino group Not provided Not provided Branched alkyl chain; moderate solubility
1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid (2060005-98-1) Diethylamino group C₁₅H₂₈N₂O₄ 300.39 Strong electron-donating effect; higher basicity
1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid (2059923-89-4) Morpholinyl group (chiral) C₁₇H₃₀N₂O₅ 342.40 Enhanced solubility due to heterocyclic oxygen

Notes:

  • The target compound (5-oxo substitution) likely exhibits intermediate polarity compared to analogs with hydrophobic (phenyl) or hydrophilic (morpholinyl) groups.
  • Molecular weight correlates with substituent complexity, e.g., the methoxymethyl derivative (369.42 g/mol) is the heaviest .

Biological Activity

1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid (CAS Number: 1781879-43-3) is an organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a piperidine ring and various functional groups, suggests diverse biological activities. This article explores its biological activity, including binding affinities, potential therapeutic applications, and structure-activity relationships (SAR).

  • Molecular Formula: C₁₁H₁₇NO₅
  • Molecular Weight: 243.26 g/mol
  • Purity: Typically ≥ 95% in commercial preparations

Biological Activity Overview

Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors relevant to drug action. The following sections detail specific biological activities and findings from recent research.

Binding Affinity Studies

Research has focused on the compound's binding affinity to different receptors and enzymes. The following table summarizes key findings:

Target Binding Affinity (Ki or IC50) Reference
Angiotensin-Converting EnzymeModerate (specific values pending)Structure-Activity Relationship Studies
Dihydroorotate DehydrogenaseHigh potencyStructure-Based Discovery
TyrosinaseInhibitory activityMolecular Docking Studies

These studies suggest that modifications to the piperidine structure can significantly influence the compound's interaction with biological targets.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various piperidine derivatives, this compound demonstrated notable antiproliferative effects against human liver cancer cells. The compound was evaluated using the MTT assay, showing an IC50 value indicative of significant cytotoxicity.

Case Study 2: Enzyme Inhibition

A detailed investigation into the inhibition of angiotensin-converting enzyme (ACE) revealed that structural analogs of this compound exhibited varying degrees of ACE inhibitory activity. The highest activity was observed in compounds with specific substitutions on the piperidine ring, highlighting the importance of structural modifications in enhancing bioactivity.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound has been crucial in understanding its biological activity. The following points summarize key insights:

  • Piperidine Ring Modifications: Alterations to the piperidine moiety can enhance binding affinity to target proteins.
  • Functional Group Influence: Different functional groups attached to the piperidine ring significantly affect both solubility and bioactivity.
  • Stereochemistry: The stereochemical configuration plays a vital role in determining the pharmacological profile of related compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid?

The synthesis typically involves multi-step protocols:

  • Step 1 : Boc (tert-butoxycarbonyl) protection of the amine group on a piperidine precursor to enhance stability during subsequent reactions .
  • Step 2 : Introduction of the oxo (keto) group at the 5-position via oxidation using reagents like potassium permanganate under controlled acidic/basic conditions .
  • Step 3 : Functionalization at the 3-position with a carboxylic acid group, often achieved through hydrolysis of esters or selective oxidation of alcohols .
  • Purification : Column chromatography (silica gel) or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) ensures high purity (>95%) .

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the Boc group, piperidine ring conformation, and carboxylic acid proton environment .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to quantify purity and detect impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions to maintain stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
  • Atmosphere : Use inert gas (argon/nitrogen) to minimize oxidation of the carboxylic acid moiety .
  • Light Sensitivity : Protect from prolonged UV exposure to avoid degradation of the piperidine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Solvent Selection : Replace traditional solvents (DMF, THF) with greener alternatives like 2-MeTHF to enhance solubility while reducing environmental impact .
  • Catalysis : Use palladium or nickel catalysts for selective functionalization, minimizing side reactions .
  • Temperature Control : Employ flow microreactors for precise thermal regulation during exothermic steps (e.g., Boc deprotection) .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. receptor binding) be resolved?

  • Competitive Binding Assays : Compare IC50_{50} values under standardized conditions (pH 7.4, 37°C) to isolate target-specific interactions .
  • Structural Analysis : X-ray crystallography or molecular docking studies to map binding sites and identify steric/electronic conflicts .
  • Metabolite Profiling : LC-MS/MS to rule out off-target effects caused by degradation products .

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?

  • Carboxylic Acid Modifications : Convert to amides or esters via coupling reagents (EDC/HOBt) to assess bioavailability .
  • Piperidine Ring Substitutions : Introduce halogens or alkyl groups at the 4-position via Suzuki-Miyaura cross-coupling to alter steric bulk .
  • Boc Replacement : Substitute with alternative protecting groups (Fmoc, Cbz) to study stability in physiological environments .

Q. How does the compound’s stability vary under different pH conditions?

  • Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs, forming 5-oxopiperidine-3-carboxylic acid .
  • Neutral/Basic Conditions (pH 7–9) : Carboxylic acid remains stable, but the oxo group may undergo keto-enol tautomerism, altering reactivity .
  • Mitigation : Buffered solutions (PBS, pH 7.4) are recommended for biological assays to maintain integrity .

Q. What are the potential applications in drug discovery pipelines?

  • Scaffold for Protease Inhibitors : The piperidine-carboxylic acid core mimics transition states in enzymatic cleavage reactions .
  • Peptidomimetic Design : Use as a rigid backbone to constrain peptide conformations, enhancing target selectivity .
  • Prodrug Development : Esterify the carboxylic acid for improved membrane permeability, with in vivo hydrolysis releasing the active form .

Safety and Handling

Q. What personal protective equipment (PPE) is required for safe handling?

  • Respiratory Protection : Use NIOSH-approved N95/P100 respirators if airborne particulates are generated .
  • Eye/Face Protection : Chemical safety goggles and face shields to prevent splashes .
  • Gloves : Nitrile or neoprene gloves resistant to organic solvents (e.g., DMSO, THF) .

Q. How should spills or accidental exposure be managed?

  • Containment : Absorb spills with inert materials (vermiculite, sand) and dispose as hazardous waste .
  • Skin Contact : Rinse immediately with water for 15 minutes; consult a physician if irritation persists .
  • Ventilation : Ensure fume hoods are operational during synthesis to limit inhalation risks .

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